11-epi-PGE1 Exhibits Profoundly Attenuated Smooth Muscle Contractile Potency Relative to PGE1
In direct head-to-head comparisons of isolated organ bath preparations, the contractile activity of 11-epi-PGE1 was measured against the natural stereoisomer PGE1. The unnatural 11β-epimer demonstrated a striking reduction in potency across all three tissue models tested, confirming that the C-11 stereochemistry is a critical determinant of prostanoid receptor activation and downstream tissue response [1].
| Evidence Dimension | Potency in Inducing Smooth Muscle Contraction (Relative to PGE1 = 100%) |
|---|---|
| Target Compound Data | Rat Uterus: 13% of PGE1 potency; Guinea Pig Ileum: 3.6% of PGE1 potency; Rabbit Jejunum: 12% of PGE1 potency |
| Comparator Or Baseline | Prostaglandin E1 (PGE1, Alprostadil) at 100% reference activity |
| Quantified Difference | 11-epi-PGE1 potency ranges from 3.6% to 13% of PGE1, representing a 7.7-fold to 27.8-fold reduction in activity |
| Conditions | Isolated tissue organ bath experiments; rat uterus, guinea pig ileum, and rabbit jejunum preparations |
Why This Matters
This data quantifies the functional consequence of C-11 epimerization, establishing 11-epi-PGE1 as a low-potency control or negative control compound for studies requiring a PGE1 analog with minimal confounding agonist activity.
- [1] Ramwell, P. W., Shaw, J. E., Corey, E. J., & Andersen, N. H. (1969). Biological activity of synthetic prostaglandins. Nature, 221(5187), 1251-1253. View Source
